molecular formula C16H18N2O2S B10897704 1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea

1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea

Cat. No.: B10897704
M. Wt: 302.4 g/mol
InChI Key: TVSBSUJKDUJBQF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea typically involves the reaction of 2-phenoxyaniline with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound has been investigated for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

    Medicine: Research has explored its potential as an anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: In material science, it is used in the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s aromatic rings can also participate in π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3-(2-phenoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2-Methoxyethyl)-3-phenylthiourea: Lacks the phenoxy group, which may affect its binding properties and reactivity.

    1-(2-Ethoxyethyl)-3-(2-phenoxyphenyl)thiourea: The ethoxy group can influence the compound’s solubility and interaction with biological targets.

    1-(2-Methoxyethyl)-3-(4-methoxyphenyl)thiourea: The position of the methoxy group on the aromatic ring can alter the compound’s electronic properties and reactivity.

The unique combination of the methoxyethyl and phenoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-(2-phenoxyphenyl)thiourea

InChI

InChI=1S/C16H18N2O2S/c1-19-12-11-17-16(21)18-14-9-5-6-10-15(14)20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,17,18,21)

InChI Key

TVSBSUJKDUJBQF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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